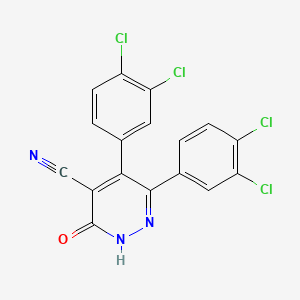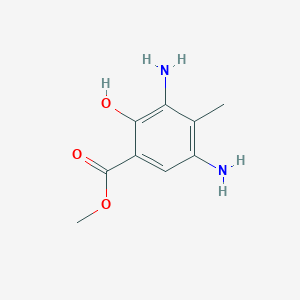
Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate is an organic compound with a complex structure that includes amino, hydroxyl, and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 4-methylbenzoate to introduce nitro groups at the 3 and 5 positions. This is followed by reduction of the nitro groups to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The hydroxyl group can be introduced via a hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride for converting amino groups to halides.
Major Products Formed
Oxidation: Formation of methyl 3,5-diamino-2-oxo-4-methylbenzoate.
Reduction: Formation of methyl 3,5-diamino-2-hydroxy-4-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate exerts its effects depends on its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,5-diamino-4-hydroxybenzoate: Similar structure but lacks the methyl group at the 2-position.
Methyl 3,5-diamino-2-hydroxybenzoate: Similar but without the methyl group at the 4-position.
Methyl 3,5-diamino-2-methoxy-4-methylbenzoate: Similar but with a methoxy group instead of a hydroxyl group.
Uniqueness
Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate is unique due to the presence of both amino and hydroxyl groups on the aromatic ring, along with the ester functionality
Eigenschaften
CAS-Nummer |
75144-20-6 |
|---|---|
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
methyl 3,5-diamino-2-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C9H12N2O3/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3,12H,10-11H2,1-2H3 |
InChI-Schlüssel |
IYXCSRRYDQIICX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1N)O)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




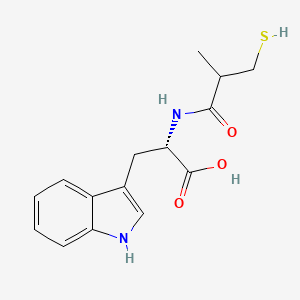
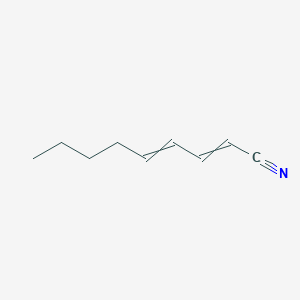

![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)
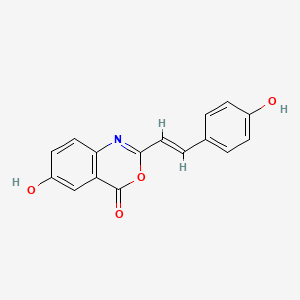

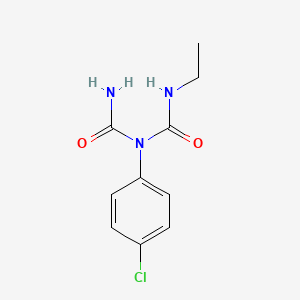
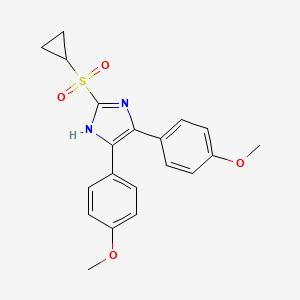
![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)
![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)
